molecular formula C16H11Cl3N2O2 B2863470 N-(cyanomethyl)-N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide CAS No. 1182002-59-0

N-(cyanomethyl)-N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide

Cat. No.: B2863470
CAS No.: 1182002-59-0
M. Wt: 369.63
InChI Key: KLGCZUYLULFJNC-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide is a synthetic phenoxyacetamide derivative characterized by a cyanomethyl group attached to the nitrogen of the phenyl ring and a 2,4,5-trichlorophenoxy side chain. Its molecular formula is C₁₆H₁₂Cl₃NO₃, with a molecular weight of 372.63 g/mol . The structural uniqueness of the cyanomethyl group distinguishes it from analogs with other substituents, influencing its physicochemical and biological properties.

Properties

IUPAC Name

N-(cyanomethyl)-N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl3N2O2/c17-12-8-14(19)15(9-13(12)18)23-10-16(22)21(7-6-20)11-4-2-1-3-5-11/h1-5,8-9H,7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGCZUYLULFJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC#N)C(=O)COC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for N-(Cyanomethyl)-N-Phenyl-2-(2,4,5-Trichlorophenoxy)Acetamide

Stepwise Synthesis via Phenoxyacetic Acid Intermediates

The most widely documented approach involves sequential synthesis of the trichlorophenoxyacetic acid backbone followed by amidation with N-(cyanomethyl)aniline.

Synthesis of 2-(2,4,5-Trichlorophenoxy)Acetic Acid

The reaction begins with 2,4,5-trichlorophenol and chloroacetic acid in tetrahydrofuran (THF) under inert atmosphere. Sodium hydride (2.0 mmol) is used to deprotonate the phenol, enabling nucleophilic substitution at the α-carbon of chloroacetic acid. After 14 hours at room temperature, acidification with hydrochloric acid precipitates the crude product, which is purified via silica gel chromatography (n-heptane/ethyl acetate, 9:1) to yield 2-(2,4,5-trichlorophenoxy)acetic acid in 89% purity.

Conversion to Acid Chloride

The carboxylic acid is treated with thionyl chloride (6–10 mL) under reflux for 3 hours to form 2-(2,4,5-trichlorophenoxy)acetyl chloride. Excess thionyl chloride is removed by distillation, leaving the acid chloride as a reactive intermediate.

Amidation with N-(Cyanomethyl)Aniline

The acid chloride reacts with N-(cyanomethyl)aniline in THF at 0°C in the presence of pyridine (1.2 mmol) as a catalyst. After 4 hours, the mixture is washed with saturated ammonium chloride and extracted with ethyl acetate. Column chromatography (n-heptane/ethyl acetate, 20–40%) yields the final product with 86–92% efficiency.

One-Pot Industrial Synthesis

Industrial methods prioritize cost efficiency and scalability. A continuous flow process combines 2,4,5-trichlorophenol, chloroacetic acid, and N-(cyanomethyl)aniline in dimethylformamide (DMF) at 120°C. The reaction achieves 83% yield by eliminating intermediate isolation steps. Key parameters include:

Parameter Value Impact on Yield
Temperature 120°C Prevents cyanohydrin decomposition
Solvent DMF Enhances nucleophilicity of aniline
Residence Time 12 hours Ensures complete amidation

This method reduces waste generation by 40% compared to batch processes.

Reaction Mechanisms and Kinetic Analysis

Nucleophilic Acyl Substitution

The amidation step follows a two-step mechanism:

  • Nucleophilic attack : The lone pair on N-(cyanomethyl)aniline’s nitrogen attacks the electrophilic carbonyl carbon of the acid chloride.
  • Chloride expulsion : The tetrahedral intermediate collapses, releasing chloride and forming the acetamide bond.

Kinetic studies show the reaction is first-order with respect to both reactants, with an activation energy of 58.2 kJ/mol.

Side Reactions and Mitigation

  • Hydrolysis of Acid Chloride : Moisture leads to undesired carboxylic acid formation. Solved by rigorous solvent drying (molecular sieves) and inert gas purging.
  • Cyanomethyl Group Oxidation : The electron-withdrawing cyanomethyl group is susceptible to oxidation. Antioxidants like BHT (0.1 wt%) are added to the final purification steps.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Design

A patented system uses a plug-flow reactor with segmented temperature zones:

  • Zone 1 (80°C): Phenol deprotonation and ether formation.
  • Zone 2 (120°C): Amidation with in-situ acid chloride generation.
  • Zone 3 (25°C): Product crystallization via antisolvent addition.

This setup achieves a space-time yield of 12.5 kg/m³·h, a 30% improvement over batch reactors.

Solvent Recovery Systems

DMF is recycled using falling-film evaporators, reducing solvent consumption by 70%. Residual DMF in the product is maintained below 50 ppm via wiped-film distillation.

Purification and Characterization

Chromatographic Techniques

  • Preparative HPLC : A C18 column with acetonitrile/water (70:30) mobile phase resolves regioisomers, achieving >99% purity.
  • Crystallization : Ethanol/water (3:1) at 0–10°C yields needle-shaped crystals with 98.5% enantiomeric excess.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.32 (t, J = 7.2 Hz, 2H, ArH), 4.82 (s, 2H, CH₂CN), 4.25 (s, 2H, OCH₂CO).
  • IR (KBr): 2245 cm⁻¹ (C≡N stretch), 1660 cm⁻¹ (amide C=O).

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Cost (USD/kg) Scalability
Stepwise Synthesis 86–92 99.5 1,200 Laboratory
One-Pot Industrial 83 98.0 850 Multi-ton
Continuous Flow 89 99.2 920 Pilot plant

The stepwise method offers superior purity for pharmaceutical applications, while continuous flow balances cost and yield for agrochemical uses.

Challenges and Innovative Solutions

Regioselectivity in Trichlorophenoxy Group Attachment

Competing O- and C-alkylation is minimized using bulky solvents like tert-amyl alcohol, which sterically hinder undesired pathways.

Cyanomethyl Group Stability

The cyanomethyl moiety undergoes hydrolysis under acidic conditions. Adjusting the reaction pH to 8.5–9.0 with ammonium bicarbonate preserves functionality while allowing amidation.

Chemical Reactions Analysis

N-(cyanomethyl)-N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenoxy ring are replaced by other nucleophiles.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(cyanomethyl)-N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in cell signaling studies to investigate the role of JAK3 in immune cell regulation.

    Medicine: It has potential therapeutic applications in the treatment of autoimmune diseases due to its ability to inhibit JAK3 activity.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control laboratories.

Mechanism of Action

N-(cyanomethyl)-N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide exerts its pharmacological effects by selectively inhibiting the activity of JAK3. JAK3 is activated by cytokine receptors, such as the interleukin-2 receptor, and phosphorylates downstream signaling molecules, such as signal transducer and activator of transcription (STAT) proteins. This leads to the activation of various immune cells and the production of pro-inflammatory cytokines. By inhibiting JAK3, the compound can suppress the activity of immune cells and reduce the production of pro-inflammatory cytokines, thereby alleviating the symptoms of autoimmune diseases.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among phenoxyacetamide derivatives lie in the substituents on the phenyl ring and the acetamide side chain. These modifications significantly alter molecular weight, polarity, and stability:

Compound Name Substituents on Phenyl Ring Side Chain Molecular Weight (g/mol) Key Features
N-(cyanomethyl)-N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide Cyanomethyl 2,4,5-Trichlorophenoxy 372.63 Electron-withdrawing cyanomethyl group enhances polarity
N-(5-Chloro-2-methylphenyl)-2-(2,4,5-trichlorophenoxy)acetamide 5-Chloro-2-methylphenyl 2,4,5-Trichlorophenoxy 379.07 Chloro and methyl groups increase hydrophobicity; higher molecular weight
N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide Hydroxyethyl 2,4,5-Trichlorophenoxy 315.00 Hydroxy group improves solubility; reduced steric hindrance
2-(2,4,5-Trichlorophenoxy)-N-(4-acetylphenyl)acetamide 4-Acetylphenyl 2,4,5-Trichlorophenoxy 372.63 Acetyl group introduces ketone functionality; similar weight to cyanomethyl analog

Key Observations :

  • Chlorine atoms on the phenoxy ring enhance lipophilicity and stability across all analogs, but additional chloro/methyl groups (e.g., in ’s compound) increase molecular weight and steric bulk .

Key Observations :

  • Hydrazine derivatives (Compounds I and II) show moderate cytotoxicity, likely due to their ability to form stable complexes with biomolecules .
  • Auxin agonists like WH7 highlight the role of phenoxyacetamides in disrupting plant growth, suggesting the target compound could have similar applications if optimized .
  • The cyanomethyl group’s impact on biological activity remains uncharacterized but may confer unique selectivity or potency compared to hydrazine or acetyl analogs.
Crystallographic and Stability Studies

compares crystal structures of N-(trichlorophenyl)chloroacetamides, revealing that substituents on the phenyl ring and side chain influence bond lengths, packing, and stability:

  • N-Chlorination (e.g., NC245TCPCA) increases planarity and conjugation, enhancing crystal stability .
  • Trichloroacetamide side chains (e.g., N245TCPTCA) introduce steric clashes, altering space groups (e.g., orthorhombic vs. monoclinic) .

Biological Activity

N-(cyanomethyl)-N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide is a compound of significant interest due to its biological activities, particularly its role as a selective inhibitor of Janus kinase 3 (JAK3). This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

This compound features a complex structure characterized by the presence of a cyanomethyl group and a trichlorophenoxy moiety. The synthesis typically involves the reaction of 2,4,5-trichlorophenol with chloroacetic acid to form an intermediate, which is then reacted with N-(cyanomethyl)-N-phenylamine under controlled conditions to yield the final product.

The primary mechanism of action for this compound is its selective inhibition of JAK3. JAK3 is crucial in cytokine signaling pathways that regulate immune responses. By inhibiting JAK3, this compound can modulate immune cell activity and reduce the production of pro-inflammatory cytokines. This mechanism positions it as a potential therapeutic agent for autoimmune diseases.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study involving various N-substituted phenyl compounds demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The structure-activity relationship (SAR) analysis showed that halogenated phenyl rings enhance lipophilicity and facilitate cellular penetration, thereby improving antimicrobial efficacy .

Anti-inflammatory Effects

Inhibition of JAK3 by this compound suggests potential anti-inflammatory applications. By suppressing immune cell activation and cytokine production, it could alleviate symptoms associated with inflammatory disorders. This property has been highlighted in studies focusing on autoimmune disease treatment.

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound:

  • Cell Signaling Studies : The compound has been utilized in research to investigate JAK3's role in immune cell regulation. These studies provide insights into how modulation of this pathway can impact immune responses.
  • Quantitative Structure-Activity Relationship (QSAR) Analysis : QSAR models have been employed to predict the biological activity of related compounds based on their chemical structure. These models indicate that modifications to the phenyl ring significantly influence antimicrobial activity and selectivity .
  • Therapeutic Applications : Clinical research is ongoing to evaluate the efficacy of JAK3 inhibitors in treating conditions such as rheumatoid arthritis and other autoimmune diseases. Preliminary results suggest promising outcomes in reducing disease symptoms through targeted inhibition of immune pathways.

Data Table: Summary of Biological Activities

Activity Type Description References
AntimicrobialEffective against Gram-positive bacteria; SAR indicates enhanced activity with halogenation
Anti-inflammatoryInhibits JAK3 leading to reduced cytokine production; potential for autoimmune treatment
Cell signalingInvestigated for role in immune regulation; critical for understanding immune responses

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